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molecular formula C12H8IN3 B8364444 5-iodo-1-pyridin-3-yl-1H-indazole

5-iodo-1-pyridin-3-yl-1H-indazole

Cat. No. B8364444
M. Wt: 321.12 g/mol
InChI Key: ZECDJMNIBZMRED-UHFFFAOYSA-N
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Patent
US07728030B2

Procedure details

Cesiumcarbonate (26.84 g, 82.38 mmol) is added to a suspension of 2-fluoro-5-iodobenzaldehyde (6.87 g, 27.46 mmol) and 3-pyridylhydrazine dihydrochloride (5 g, 27.46 mmol) in 136 mL N-methylpyrrolidon. The reaction mixture is stirred overnight at r.t. After checking that the hydrazone has been formed (1H-NMR) the reaction mixture is heated for 4 h at 160° C. The reaction mixture is allowed to cool down and the darkbrown suspension is poured on 1000 mL ice water. After vigorously stirring at r.t. for 45 min, the precipitated product is sucked off via a glass microfibre filter, washed with water and dried at the evaporator at 45° C. 8.28 g (93.9%) of the title compound are obtained.
Name
Cesiumcarbonate
Quantity
26.84 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
93.9%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].F[C:8]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:9]=1[CH:10]=O.Cl.Cl.[N:19]1[CH:24]=[CH:23][CH:22]=[C:21]([NH:25][NH2:26])[CH:20]=1>CN1CCCC1=O>[I:16][C:13]1[CH:12]=[C:9]2[C:8](=[CH:15][CH:14]=1)[N:25]([C:21]1[CH:20]=[N:19][CH:24]=[CH:23][CH:22]=1)[N:26]=[CH:10]2 |f:0.1.2,4.5.6|

Inputs

Step One
Name
Cesiumcarbonate
Quantity
26.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
6.87 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)I
Name
Quantity
5 g
Type
reactant
Smiles
Cl.Cl.N1=CC(=CC=C1)NN
Name
Quantity
136 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been formed (1H-NMR) the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated for 4 h at 160° C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
STIRRING
Type
STIRRING
Details
After vigorously stirring at r.t. for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at the evaporator at 45° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C=C2C=NN(C2=CC1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.28 g
YIELD: PERCENTYIELD 93.9%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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